molecular formula C12H15BrN2 B099180 5-Bromo-N,N-dimethyltryptamine CAS No. 17274-65-6

5-Bromo-N,N-dimethyltryptamine

Numéro de catalogue: B099180
Numéro CAS: 17274-65-6
Poids moléculaire: 267.16 g/mol
Clé InChI: ATEYZYQLBQUZJE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-N,N-dimethyltryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparaison Avec Des Composés Similaires

Comparison: 5-Bromo-N,N-dimethyltryptamine is unique due to its bromine substitution at the 5-position of the indole ring. This substitution significantly influences its pharmacological properties compared to other halogenated derivatives. For instance, 5-Chloro-N,N-dimethyltryptamine and 5-Fluoro-N,N-dimethyltryptamine have different receptor binding affinities and psychoactive effects .

Propriétés

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEYZYQLBQUZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326928
Record name 5-Bromo-N,N-dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17274-65-6
Record name 5-Bromo-N,N-dimethyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17274-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromodimethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-N,N-dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-N,N-DIMETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F81I6UW8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 1 L flask is charged with 2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-N,N-dimethyl-acetamide (Reference Example 1) (31.2 g, 0.1 mol), sodium borohydride (11.8 g 96%, 0.3 mol), and 250 mL of dimethoxyethanol (DME). The mixture is cooled to −15° C., and to the stirred suspension, BF3-etherate (56.6 g, 0.4 mol) is added dropwise. The temperature is maintained between −15 and −10° C. during the exothermic addition. The mixture is then allowed to warm slowly to ambient temperature (25-27° C.), and left stirring over night. The mixture is cooled with an ice bath and quenched by the addition of 4N NaOH (200 mL). The formed viscous emulsion is heated to 80° C. for 30 minutes, then diazabicyclo[2.2.2]cyclooctane (DABCO) (12.7 g 97%, 0.11 mol) is added, and then the mixture is heated for two additional hours under reflux. After cooling to ambient temperature, the aqueous layer is removed and the organic layer is extracted twice with each 50 mL of a 4 N NaOH.solution. After re-extraction of the combined inorganic layers with toluene (150 mL), the aqueous phase is disposed off, and the toluene layer is added back into the reaction vessel. To the vessel, additional toluene (150 mL) is added and the mixture is then extracted with water (200 mL). The aqueous layer is separated, and extracted twice with each 150 mL of toluene. After disposal of the inorganic the combined toluene layers are extracted for three times with water (300 mL, 2×150 mL), and the aqueous layer is again discarded. The toluene layer is then extracted twice with 4N HCl (100 mL and 50 mL). Using the combined acidic extracts, the pH is then adjusted to 14 by the addition of 4 N NaOH. Then the aqueous layer is extracted twice with tert-butyl methyl ether TBME (150 mL and 50 mL), and the combined extracts are washed with brine (50 mL) and then transferred into a 500 mL flask. To the stirred TBME solution, MnO2 (34.8 g, 0.4 mol) is then added, and temporarily the temperature rises to 40° C. After one hour the aniline by-product has been converted completely, and then the MnO2 is filtered off. Removal of the solvent from the filtrate gives the title product as a colourless viscous oil which crystallizes (23.85 g, 85%), mp=95-96° C.
Name
2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-N,N-dimethyl-acetamide
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
34.8 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

(R)-5-Bromo-3-[(N-methylpyrrolidin-2-yl)methyl]-1H-indole: (63%) from (R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl5-bromo-1H-indole (Example 2a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl5-bromo-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 5-bromo-N,N-dimethyl-α-oxo-1H-indole-3-acetamide (from step (a), 19.85 g, 67.3 mmol) in tetrahydrofuran (100 ml) was added dropwise to a slurry of lithium aluminium hydride (7.66 g, 0.2 mol) in tetrahydrofuran (20 ml) under a nitrogen atmosphere, maintaining the temperature below 5° C. The yellow green slurry was then warmed to ambient temperature and then brought to gentle reflux. Reflux was maintained for 5 hr after which time the reaction mixture was cooled to 0° C. and isopropyl alcohol (150 ml) and IMS (150 ml) were added sequentially. The grey slurry was then warmed to ambient temperature, before 1N NaOH (100 ml) was added. The reaction mixture was then filtered through a celite (trade mark) pad and the pad washed consecutively with demineralised water (100 ml) and IMS (100 ml). The filtrate was then concentrated under reduced pressure until all alcohol had been removed and then the aqueous residue was extracted with ethyl acetate (2×200 ml). The combined organic extracts were then evaporated in vacuo to give a brown oil. This was triturated with a mixture of hexane and ethyl acetate (1:1) (30 ml) to give the subtitle compound (13.4 g, 75%) as a cream solid. m.p. 82-85° C.
Quantity
19.85 g
Type
reactant
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
IMS
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
75%

Synthesis routes and methods IV

Procedure details

(R)-5-Bromo-3-[(N-methylpyrrolidin-2-yl)methyl] 1 H-indole: (63%) from (R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole (Example 1a).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-N,N-dimethyltryptamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N,N-dimethyltryptamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Bromo-N,N-dimethyltryptamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Bromo-N,N-dimethyltryptamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Bromo-N,N-dimethyltryptamine
Reactant of Route 6
Reactant of Route 6
5-Bromo-N,N-dimethyltryptamine
Customer
Q & A

Q1: What is the mechanism of action of 5-Bromo-N,N-dimethyltryptamine, and how does its structure contribute to its activity?

A1: this compound exhibits antidepressant-like and sedative effects, primarily attributed to its interaction with serotonin receptors. Specifically, it demonstrates nanomolar affinities for the 5-HT1A and 5-HT7 receptors [, ]. These receptors are involved in mood regulation, sleep, and anxiety, explaining the observed behavioral effects in animal models. The presence of the bromine atom at the 5-position of the indole ring appears crucial for its activity. Research suggests that bromine contributes unique chemical space and electrostatic interactions, enhancing binding affinity to the serotonin receptors compared to non-brominated analogs [].

Q2: What are the potential therapeutic applications of this compound based on the current research?

A2: Preclinical studies using the forced swim test (FST) in mice, a model for assessing antidepressant activity, indicate that this compound significantly reduces immobility time, suggesting antidepressant-like effects [, ]. Additionally, observations of reduced locomotor activity in mice suggest potential sedative properties []. These findings highlight its potential as a lead compound for developing novel therapeutics for mood disorders and anxiety.

Q3: What are the limitations of the existing research on this compound, and what future research directions are warranted?

A3: While promising, the current research on this compound is primarily based on in vitro binding assays and preclinical animal models. Further investigation is necessary to determine its efficacy and safety profile in humans. Future research directions should focus on:

    Q4: What is the significance of finding this compound in marine organisms?

    A4: The discovery of this compound and similar brominated indole alkaloids in marine sponges highlights the vast and underexplored chemical diversity of marine natural products [, ]. These findings underscore the potential of marine organisms as sources of novel bioactive compounds with therapeutic applications. Additionally, the presence of bromine, a halogen abundant in the marine environment, in these compounds emphasizes its importance in shaping the unique chemical space and biological activities of marine natural products [].

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.